1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2-(3-Methoxyphenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H31Cl2N3O4 and its molecular weight is 460.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
The chemical structure is related to a wide range of pharmacological research areas. Compounds with similar structures have been synthesized and evaluated for their potential in various therapeutic applications. For instance, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety have demonstrated significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which are enhanced by the presence of a 1-phenylpiperazine moiety with a methoxy- or chloro- substituent. Such studies highlight the potential of these compounds in treating cardiovascular disorders (Malawska et al., 2002).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal activities of pyridine derivatives. Research has shown that compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibit variable and modest activity against bacteria and fungi. This suggests their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Derivatives derived from visnaginone and khellinone have been synthesized and shown to exhibit anti-inflammatory and analgesic activities. These compounds, through their inhibition of cyclooxygenase enzymes (COX-1/COX-2), have demonstrated significant potential as novel therapeutics for inflammation and pain management. Notably, certain derivatives have been highlighted for their COX-2 selectivity and protective effects, making them promising candidates for further development (Abu‐Hashem et al., 2020).
Antitumor Activity
Bis-indole derivatives, featuring two indole systems separated by a heterocycle (pyridine or piperazine), have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in inhibiting tumor growth, with pyridine derivatives demonstrating higher activity compared to piperazine derivatives. The success of these compounds in preclinical models underscores their potential as novel antitumor agents (Andreani et al., 2008).
Properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4.2ClH/c1-26-19-5-4-6-20(15-19)28-14-13-27-17-18(25)16-23-9-11-24(12-10-23)21-7-2-3-8-22-21;;/h2-8,15,18,25H,9-14,16-17H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRPEBRYRNEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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